Dhfr-IN-15

Target Engagement Cancer Research Cellular Pharmacology

Classical DHFR inhibitors like MTX and pyrimethamine suffer from toxicity, resistance, or poor in vitro potency-limiting their utility as research tools. Dhfr-IN-15 (compound 34) is a functionalized pyrimethamine analog engineered to overcome these gaps. • Potent DHFR engagement at 1 nM (cellular assay) • Reduces cellular DHFR protein to 10 nM (quantifiable endpoint) • Validated lead from 36-compound library; ideal for SAR benchmarking, CETSA, and target engagement assays

Molecular Formula C18H18N6O2
Molecular Weight 350.4 g/mol
Cat. No. B12380812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhfr-IN-15
Molecular FormulaC18H18N6O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=CN=C(N=C3N)N)[N+](=O)[O-]
InChIInChI=1S/C18H18N6O2/c1-23(11-12-5-3-2-4-6-12)15-8-7-13(9-16(15)24(25)26)14-10-21-18(20)22-17(14)19/h2-10H,11H2,1H3,(H4,19,20,21,22)
InChIKeyRSAVWZYTUCFLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhfr-IN-15: Next-Generation DHFR Inhibitor for Cancer Research


Dhfr-IN-15 (compound 34) is a functionalized pyrimethamine (Pyr) analog and a potent inhibitor of human dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and nucleotide synthesis [1]. Identified as a lead candidate in a modern chemical biology campaign, it was designed to overcome the potency limitations of its parent compound, Pyr, while potentially mitigating the known toxicities and resistance mechanisms associated with classical antifolates like methotrexate (MTX) [1]. The compound is characterized by its ability to potently engage and reduce cellular DHFR levels at nanomolar concentrations [1].

Dhfr-IN-15: Not Interchangeable with Generic DHFR Inhibitors


The DHFR inhibitor class is characterized by significant variability in target potency, cellular activity, and therapeutic index [1]. For instance, while the classical inhibitor MTX is highly potent, its clinical utility is limited by resistance and toxicity [1]. The parent compound of Dhfr-IN-15, pyrimethamine (Pyr), shows promising in vivo anti-cancer activity but lacks sufficient in vitro potency, necessitating high concentrations to achieve therapeutic effects [1]. These differences underscore why compounds within this class cannot be considered generically interchangeable. The quantitative evidence below details the specific performance of Dhfr-IN-15 relative to these key benchmarks, providing a clear basis for its selection over Pyr and other analogs.

Dhfr-IN-15 vs. Pyrimethamine: Quantified Evidence


Nanomolar Cellular Target Engagement

Dhfr-IN-15 potently engaged DHFR in a cellular context at concentrations as low as 1 nM [1]. This level of cellular activity represents a significant and quantified improvement over the parent compound, pyrimethamine, which was noted in the same study to lack potency and require higher concentrations for therapeutic responses [1].

Target Engagement Cancer Research Cellular Pharmacology

Quantified DHFR Protein Reduction in Cells

Treatment with Dhfr-IN-15 effectively reduced DHFR protein levels in cells to a quantified endpoint of 10 nM [1]. This direct measurement of target protein reduction provides a clear, quantitative metric of its cellular activity.

Protein Level Modulation Target Validation Anticancer Mechanism

Cellular Activity vs. Pyrimethamine Biochemical IC50

While a direct biochemical IC50 value for Dhfr-IN-15 is not available in the current dataset, its cellular activity profile can be contextually compared to published biochemical IC50 values for pyrimethamine. The parent compound, pyrimethamine, exhibits an IC50 of 4.26 μM (4,260 nM) against human DHFR in a biochemical assay [2]. Dhfr-IN-15's observed cellular target engagement at 1 nM [1] suggests a markedly different, and substantially more potent, activity profile.

Potency Comparison Enzyme Inhibition Drug Discovery

Lead Candidate Among Pyrimethamine Analogs

In the primary study, a series of 36 Pyr analogues were synthesized and screened. From this library, only ten top compounds were identified, and just two of these, compounds 32 and 34 (Dhfr-IN-15), stood out as potential lead candidates [1]. This demonstrates that Dhfr-IN-15 is part of a highly select group of functionalized Pyr analogues with superior properties compared to the rest of the library.

Lead Optimization Structure-Activity Relationship Chemical Biology

Dhfr-IN-15: Research Application Scenarios


Chemical Probe for DHFR-Dependent Cancer Biology

This scenario is ideal for researchers studying the role of DHFR in cancer cell proliferation, metabolism, or transcription factor regulation (e.g., STAT3). Dhfr-IN-15 can be used as a tool compound to probe these mechanisms. Its high cellular potency allows for experiments at low nanomolar concentrations [1], which can help minimize off-target effects often seen at higher doses. The quantified reduction of cellular DHFR to 10 nM [2] provides a clear and measurable endpoint for confirming target engagement and ensuring the observed phenotypic effects are linked to DHFR inhibition.

Lead Optimization and SAR for Antifolates

As one of the two most promising lead candidates from a 36-compound library [1], Dhfr-IN-15 serves as an excellent benchmark for medicinal chemistry programs aiming to develop novel DHFR inhibitors with improved therapeutic windows. Procurement of this compound is justified for use as a positive control or for comparative SAR studies to evaluate new analogs. Its distinct profile, separate from classical inhibitors like MTX [1], makes it a valuable reference point for exploring alternative chemical space and overcoming resistance mechanisms.

Cellular Assay Development for DHFR Target Engagement

Dhfr-IN-15 is a validated tool for establishing and benchmarking cellular target engagement assays, as demonstrated by its ability to reduce DHFR protein levels to a specific concentration [2]. Laboratories developing new CETSA (Cellular Thermal Shift Assay), NanoBRET, or other target engagement technologies for DHFR can use Dhfr-IN-15 as a reference compound to validate assay performance and sensitivity. The known quantitative endpoints (1 nM engagement, 10 nM protein reduction [1] [2]) provide clear benchmarks for assay development and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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